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Compound of Interest

Compound Name: 1,4-Oxazepane

Cat. No.: B1358080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

the 1,4-oxazepane scaffold, a heterocyclic compound of interest in medicinal chemistry. Due to

the limited availability of public experimental data for the parent 1,4-oxazepane, this document

focuses on the analysis of its derivatives, offering a foundational understanding for researchers

working with this class of molecules.

Data Presentation
The following tables summarize the characteristic spectroscopic data for representative 1,4-
oxazepane derivatives. It is important to note that these values serve as a reference, and shifts

may vary depending on the specific substitution pattern of the molecule under investigation.

Table 1: ¹H NMR Spectroscopic Data of 1,4-Oxazepane Derivatives
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Compound/Derivative Solvent
Chemical Shift (δ) ppm
and Multiplicity

Substituted Benzo[b][1]

[2]oxazepines
CDCl₃

Aromatic Protons: 7.0-8.0

(m)Oxazepane Ring Protons:

3.5-5.0 (m)

6-Methylene-[1][2]oxazepane

(Predicted)
-

N-H: Broad singlet (solvent

dependent)C2, C3, C5, C7

Protons: 2.5-4.0Vinyl Protons

(=CH₂): 4.5-5.0

Chiral 1,4-oxazepane-5-

carboxylic acids
MeCN-d₃

Oxazepane Ring Protons: 2.2-

5.3 (m)

Table 2: ¹³C NMR Spectroscopic Data of 1,4-Oxazepane Derivatives

Compound/Derivative Solvent Chemical Shift (δ) ppm

Substituted Benzo[b][1]

[2]oxazepines
CDCl₃

Aromatic Carbons: 105-

165Oxazepane Ring Carbons:

55-80

6-Methylene-[1][2]oxazepane

(Predicted)
-

sp² Carbons (C6, =CH₂): 100-

150sp³ Carbons (C2, C3, C5,

C7): Upfield region

Chiral 1,4-oxazepane-5-

carboxylic acids
MeCN-d₃

C=O: ~174Oxazepane Ring

Carbons: 28-67

Table 3: IR Spectroscopic Data of 1,4-Oxazepane Derivatives

Compound/Derivative Key Absorptions (cm⁻¹)

Chiral 1,4-oxazepane-5-carboxylic acids
3101 (N-H stretch), 2918-2930 (C-H stretch),

1780 (C=O stretch), 1157 (C-O stretch)[2]

Substituted Benzo[f][1][2]oxazepin-3(2H)-one ~3450 (N-H stretch), 1640 (C=O stretch)
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Table 4: Mass Spectrometry Data of 1,4-Oxazepane and a Derivative

Compound Ionization Method Key m/z Values

1,4-Oxazepane (Predicted

Adducts)
ESI

[M+H]⁺: 102.09134, [M+Na]⁺:

124.07328

6-Methylene-[1][2]oxazepane

(Predicted)
EI Molecular Ion (M⁺): ~113.15

Chiral 1,4-oxazepane-5-

carboxylic acid derivative
HRMS (ESI)

[M+H]⁺: 405.0750 (found),

405.0751 (calculated)[2]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1,4-
oxazepane derivatives, based on methodologies reported in the literature.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,4-oxazepane
derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeCN-d₃). The choice of

solvent should be based on the solubility of the compound and its transparency in the

spectral regions of interest.

¹H NMR Spectroscopy:

Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz

or higher to ensure adequate signal dispersion.

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane

(TMS) internal standard (0 ppm).

¹³C NMR Spectroscopy:
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Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 75

MHz or higher.

A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting

in single lines for each unique carbon atom.

Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a

longer relaxation delay may be required compared to ¹H NMR.

Chemical shifts are reported in ppm relative to the solvent signal, which is then referenced

to TMS.

2D NMR Spectroscopy: For complex structures, various 2D NMR experiments such as

COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-

proton and proton-carbon connectivities, aiding in the complete structural elucidation.

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples (KBr pellet method): Grind a small amount of the sample (1-2 mg) with

anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

For solid or liquid samples (Attenuated Total Reflectance - ATR): Place a small amount of

the sample directly onto the ATR crystal. This method requires minimal sample

preparation.

For liquid samples (Neat): Place a drop of the neat liquid between two salt plates (e.g.,

NaCl or KBr).

Data Acquisition:

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.
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The data is reported in wavenumbers (cm⁻¹) and the intensity of the absorption bands is

described qualitatively (e.g., strong, medium, weak, broad).

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce the sample into the mass spectrometer via a suitable method such as direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS)

or Liquid Chromatography (LC-MS).

Select an appropriate ionization technique based on the analyte's properties. Electron

Ionization (EI) is often used for volatile and thermally stable compounds, while soft

ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile molecules.

Data Acquisition:

Acquire the mass spectrum in either positive or negative ion mode, depending on the

compound's ability to be protonated or deprotonated.

For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF)

analyzer can be used to determine the exact mass of the molecular ion, which allows for

the confirmation of the elemental composition.

Fragmentation Analysis: In EI-MS and tandem MS (MS/MS) experiments, the fragmentation

pattern of the molecular ion provides valuable structural information.

Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized 1,4-oxazepane derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Oxazepane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358080#spectroscopic-data-nmr-ir-ms-of-1-4-
oxazepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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